methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a methyl ester group at the 3-position of the propanoate chain. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups at the 4-position.
Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.
Reduction Reactions: Reduced products such as alcohols or alkanes.
Scientific Research Applications
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with a bromine atom at the 4-position of the pyrazole ring.
Methyl 3-(1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the bromine atom.
4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group at the 1-position instead of the ester group.
Uniqueness
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the combination of the bromine atom and the ester group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUDEVDDEIUTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588681 | |
Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005615-47-3 | |
Record name | Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.